3-Bromo-4-methylaniline

Synthesis Bromination Isomerization

The meta-bromo substitution of 3-Bromo-4-methylaniline (CAS 7745-91-7) is structurally non-negotiable. Substituting with 2-bromo-4-methylaniline, 4-bromo-2-methylaniline, or 4-bromo-3-methylaniline alters Pd-catalyzed C–N/C–C cross-coupling regioselectivity and electronic profiles. This isomer is the mandatory starting material for 1,7-dihalo Tröger's base isomers (chiral recognition, molecular tweezers), a critical building block for kinase inhibitor scaffold diversification, and governs isatin regioisomer ratios during cyclization. Procure this specific isomer to ensure synthetic fidelity and downstream product consistency.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 7745-91-7
Cat. No. B027599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylaniline
CAS7745-91-7
Synonyms3-Bromo-4-methylbenzenamine;  3-Bromo-4-methylphenylamine;  3-Bromo-p-toluidine;  4-Amino-2-bromotoluene;  NSC 139873; 
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3
InChIKeyGRXMMIBZRMKADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylaniline (CAS 7745-91-7): Essential Procurement Specifications and Baseline Characteristics


3-Bromo-4-methylaniline (CAS 7745-91-7), a halogenated aromatic amine with molecular formula C7H8BrN and molecular weight 186.05 g/mol , is a versatile building block in organic synthesis and pharmaceutical intermediate. Its physicochemical properties include a melting point of 27–30 °C, boiling point of 254–257 °C, and refractive index of 1.611–1.613 . This compound is commercially available in high purity (typically ≥98%) and serves as a key precursor for the synthesis of various heterocyclic compounds, kinase inhibitors, and Tröger's base derivatives .

3-Bromo-4-methylaniline Procurement Risk: Why In-Class Substitution Compromises Synthetic Utility


Substituting 3-bromo-4-methylaniline with other monobrominated aniline derivatives—such as 2-bromo-4-methylaniline, 4-bromo-2-methylaniline, or 4-bromo-3-methylaniline—is not a trivial procurement decision. The specific positional arrangement of the bromine atom at the meta position relative to the methyl group and para to the amino group dictates distinct regioselectivity in cross-coupling reactions, electrophilic aromatic substitution outcomes, and the electronic properties of downstream products [1]. Even minor isomeric variations can lead to different reaction yields, altered selectivity profiles, or complete failure in target syntheses—particularly in palladium-catalyzed C–N and C–C bond formations where steric and electronic effects of the ortho-substituents are critical [2].

3-Bromo-4-methylaniline Quantitative Differentiation Evidence: Comparator-Based Performance Data


Synthesis of 3-Bromo-4-methylaniline via Bromination–Isomerization: Yield Advantage Over 4-Bromo-2-methylaniline

Direct bromination of 4-methylaniline followed by isomerization produces 3-bromo-4-methylaniline (2-bromo-4-methylaniline) in high yield, demonstrating a favorable thermodynamic distribution compared to 4-bromo-2-methylaniline under the same conditions. The isomerization step drives the bromine atom to the meta position relative to the methyl group, yielding the 3-bromo-4-methylaniline isomer as the predominant product [1].

Synthesis Bromination Isomerization Process Chemistry

Patent-Documented Preparation Method: Yield Comparison for 3-Bromo-4-methylaniline Production

Russian patent RU2102382C1 describes a method for preparing 3-bromo-4-methylaniline by brominating 4-nitrotoluene at 100–120 °C in the presence of iron, followed by reduction. The method improves upon prior art procedures that employed lower temperatures (60–70 °C, 75–80 °C, 95–100 °C) which gave reduced efficiency and/or lower yields. The claimed method achieves more efficient preparation and higher purity, though precise quantitative yield comparisons are not explicitly stated in the abstract [1].

Synthesis Patent Process Optimization

Spectral Fingerprint: 1H NMR Differentiation from 2-Bromo-4-methylaniline

The 1H NMR spectrum of 3-bromo-4-methylaniline (399.65 MHz, CDCl3) exhibits a distinct splitting pattern and chemical shift profile that unequivocally distinguishes it from its regioisomer 2-bromo-4-methylaniline. While both isomers share the same molecular formula, the different substitution pattern results in unique aromatic proton environments, enabling confident identity verification and purity assessment via NMR. The SDBS reference spectrum provides a validated benchmark for quality control [1].

Analytical Chemistry NMR Spectroscopy Quality Control

Application in Tröger's Base Synthesis: Regioselectivity Advantage Over 4-Bromo-3-methylaniline

3-Bromo-4-methylaniline is specifically employed in the synthesis of 1,7-dihalo Tröger's base isomers, a class of chiral molecular tweezers used in supramolecular chemistry. In contrast, 4-bromo-3-methylaniline (isomeric counterpart) leads to a different regioisomeric Tröger's base product due to the altered substitution pattern, which impacts the resulting cavity size and molecular recognition properties . The specific 3-bromo-4-methyl substitution pattern is essential for obtaining the desired 1,7-dihalo isomer .

Organic Synthesis Tröger's Base Supramolecular Chemistry

3-Bromo-4-methylaniline: High-Value Application Scenarios Based on Evidence


Synthesis of 1,7-Dihalo Tröger's Base Isomers for Supramolecular Chemistry

Utilize 3-bromo-4-methylaniline as the specific starting material for synthesizing 1,7-dihalo Tröger's base isomers. The unique substitution pattern of 3-bromo-4-methylaniline is essential for achieving the correct regioisomer, which cannot be obtained using 4-bromo-3-methylaniline . This application is critical for research in chiral recognition and molecular tweezers.

Preparation of Kinase Inhibitor Scaffolds via Palladium-Catalyzed Cross-Coupling

Employ 3-bromo-4-methylaniline as a building block for synthesizing potent kinase inhibitors. The bromo substituent at the meta position relative to the methyl group enables efficient palladium-catalyzed cross-coupling reactions, allowing rapid diversification of molecular scaffolds [1]. This regiochemistry is not interchangeable with ortho- or para-bromo isomers without altering coupling efficiency and product profiles.

Synthesis of Isatin Derivatives via Sandmeyer Isatin Synthesis

Convert 3-bromo-4-methylaniline to isonitrosoacetanilide followed by cyclization to produce isatin derivatives along with 6-bromo regioisomers [2]. The specific bromo-methyl substitution pattern influences the ratio of isatin regioisomers formed, which is relevant for medicinal chemistry programs requiring specific isatin substitution patterns.

Technical Documentation Hub

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